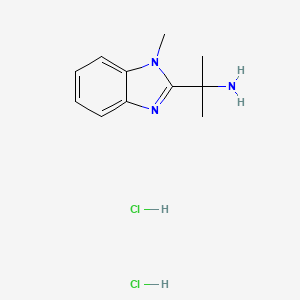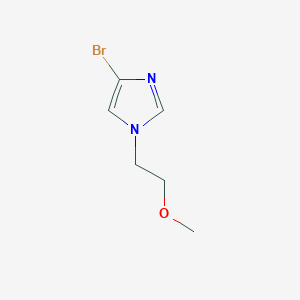
4-bromo-1-(2-methoxyethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-(2-methoxyethyl)-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a bromine atom at the 4-position and a methoxyethyl group at the 1-position makes this compound unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-methoxyethyl)-1H-imidazole can be achieved through several methods. One common approach involves the bromination of 1-(2-methoxyethyl)-1H-imidazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
4-bromo-1-(2-methoxyethyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include 4-azido-1-(2-methoxyethyl)-1H-imidazole, 4-thio-1-(2-methoxyethyl)-1H-imidazole, and 4-methoxy-1-(2-methoxyethyl)-1H-imidazole.
Oxidation Reactions: Products include 1-(2-methoxyethyl)-4-imidazolecarboxaldehyde and 1-(2-methoxyethyl)-4-imidazolecarboxylic acid.
Reduction Reactions: Products include 1-(2-methoxyethyl)-1,2-dihydro-1H-imidazole.
科学的研究の応用
4-bromo-1-(2-methoxyethyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-bromo-1-(2-methoxyethyl)-1H-imidazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and methoxyethyl group can interact with specific amino acid residues in the enzyme, leading to inhibition of enzyme activity.
類似化合物との比較
Similar Compounds
- 4-bromo-1-(2-methoxyethyl)-1H-pyrazole
- 4-bromo-1-(2-methoxyethyl)-1H-indole
- 4-bromo-1-(2-methoxyethyl)-1H-pyrrole
Uniqueness
4-bromo-1-(2-methoxyethyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring. The presence of both a bromine atom and a methoxyethyl group provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
特性
分子式 |
C6H9BrN2O |
|---|---|
分子量 |
205.05 g/mol |
IUPAC名 |
4-bromo-1-(2-methoxyethyl)imidazole |
InChI |
InChI=1S/C6H9BrN2O/c1-10-3-2-9-4-6(7)8-5-9/h4-5H,2-3H2,1H3 |
InChIキー |
SGAFXNFIESLYMA-UHFFFAOYSA-N |
正規SMILES |
COCCN1C=C(N=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine dihydrochloride](/img/structure/B13553776.png)
![2-[(4-Ethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13553778.png)
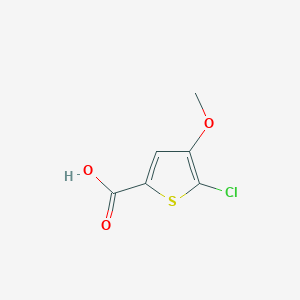
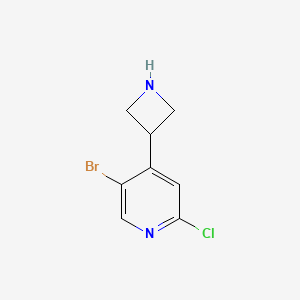
![2-cyano-N-(2,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B13553800.png)
![Methyl({[4-(methylsulfanyl)phenyl]methyl})aminehydrochloride](/img/structure/B13553801.png)
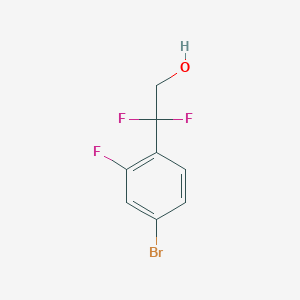
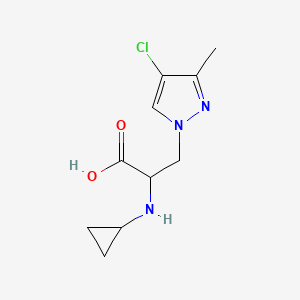
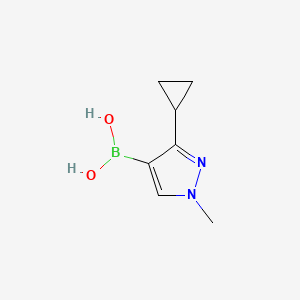
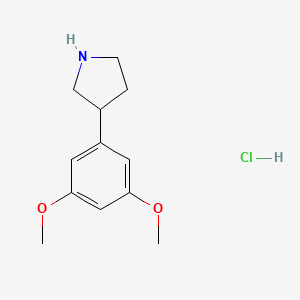
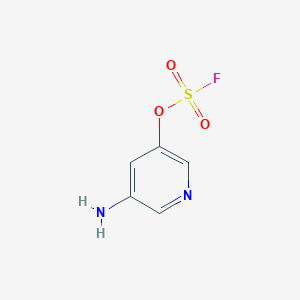
![2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B13553839.png)
![Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate](/img/structure/B13553861.png)
